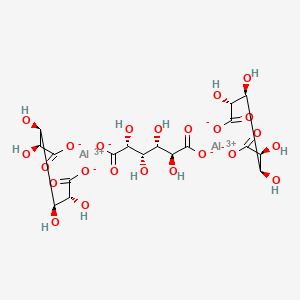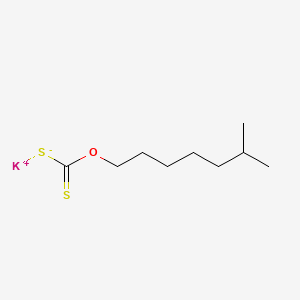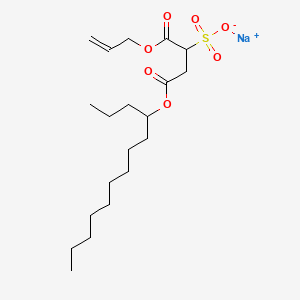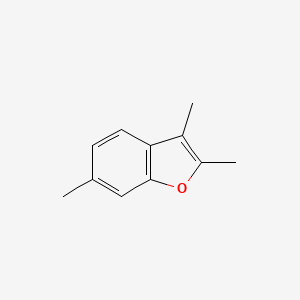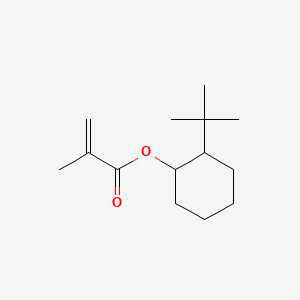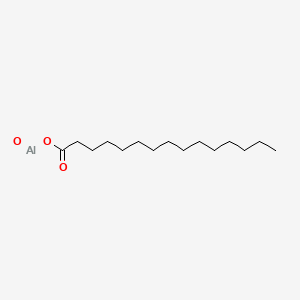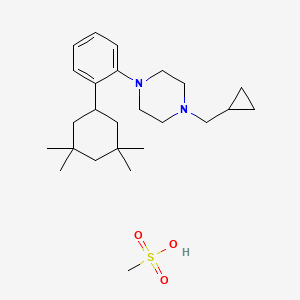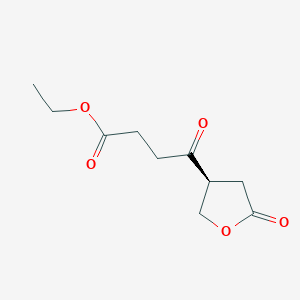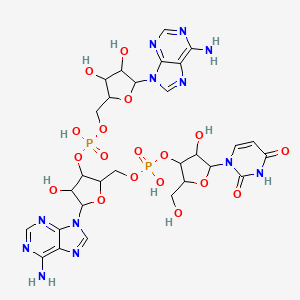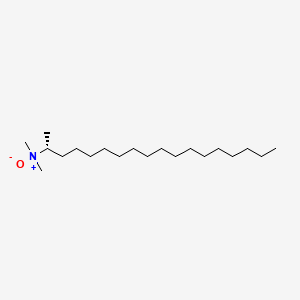
Mercury(1+) ethyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Mercury(1+) ethyl sulphate typically involves the reaction of ethyl alcohol with mercury(II) sulfate under controlled conditions. The reaction is carried out in an acidic medium, often using sulfuric acid as a catalyst. The process involves the formation of an intermediate ethyl sulfate, which then reacts with mercury ions to form the final product .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully monitored to ensure the purity and yield of the product.
Analyse Chemischer Reaktionen
Mercury(1+) ethyl sulphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized to form mercury(II) compounds. This reaction typically requires strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to elemental mercury using reducing agents like sodium borohydride or zinc in acidic conditions.
Substitution: this compound can undergo substitution reactions where the ethyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) sulfate, while reduction produces elemental mercury.
Wissenschaftliche Forschungsanwendungen
Mercury(1+) ethyl sulphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments, especially in the context of mercury detoxification.
Wirkmechanismus
The mechanism of action of Mercury(1+) ethyl sulphate involves its interaction with sulfhydryl groups in proteins and enzymes. This interaction can inhibit the activity of these biomolecules, leading to various biological effects. The compound’s high affinity for sulfhydryl groups makes it a potent inhibitor of enzymes that rely on these groups for their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Mercury(1+) ethyl sulphate can be compared with other organomercury compounds such as methylmercury, ethylmercury, and dimethylmercury. While all these compounds share the presence of a mercury-carbon bond, they differ in their chemical properties and biological effects:
Methylmercury (CH₃Hg⁺): Known for its high toxicity and ability to bioaccumulate in the food chain.
Ethylmercury (C₂H₅Hg⁺): Similar to methylmercury but with a shorter half-life in biological systems.
Dimethylmercury ((CH₃)₂Hg): Extremely toxic and volatile, used primarily in research settings.
Eigenschaften
CAS-Nummer |
71720-55-3 |
|---|---|
Molekularformel |
C2H5HgO4S |
Molekulargewicht |
325.72 g/mol |
IUPAC-Name |
ethyl sulfate;mercury(1+) |
InChI |
InChI=1S/C2H6O4S.Hg/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1 |
InChI-Schlüssel |
XSAODWINFUJGBE-UHFFFAOYSA-M |
Kanonische SMILES |
CCOS(=O)(=O)[O-].[Hg+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


